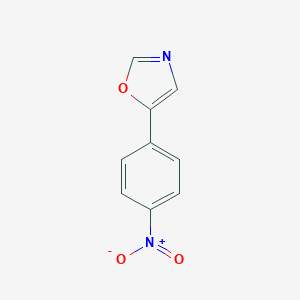

5-(4-Nitrophenyl)oxazole

Overview

Description

5-(4-Nitrophenyl)oxazole is a heterocyclic aromatic organic compound that contains both nitrogen and oxygen atoms within a five-membered ring structure. The compound is characterized by the presence of a nitrophenyl group attached to the oxazole ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in various scientific research areas.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Nitrophenyl)oxazole typically involves the nitration of oxazole derivatives. One common method is the electrophilic nitration of oxazole using nitric acid or a nitrating mixture under controlled conditions. The reaction conditions, such as temperature and concentration of nitric acid, play a crucial role in determining the yield and purity of the final product .

Another method involves the reaction of α-bromo ketones with alkyl or aryl isothiocyanates in the presence of sodium hydride under mild conditions. This method is advantageous due to its simplicity and high yield .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale nitration processes using advanced equipment to ensure safety and efficiency. The use of continuous flow reactors and automated systems can help in achieving consistent product quality and minimizing the risk of hazardous reactions.

Chemical Reactions Analysis

Types of Reactions

5-(4-Nitrophenyl)oxazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different functional groups.

Reduction: Reduction of the nitro group can lead to the formation of amino derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are commonly used.

Substitution: Electrophilic reagents such as halogens and sulfonyl chlorides are used under acidic or basic conditions.

Major Products Formed

Oxidation: Formation of oxazole carboxylic acids and other oxidized derivatives.

Reduction: Formation of 5-(4-aminophenyl)oxazole.

Substitution: Formation of various substituted oxazole derivatives depending on the electrophile used.

Scientific Research Applications

5-(4-Nitrophenyl)oxazole has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Studied for its potential antimicrobial and antifungal activities.

Medicine: Investigated for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.

Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 5-(4-Nitrophenyl)oxazole involves its interaction with various molecular targets and pathways. The nitrophenyl group can participate in non-covalent interactions with enzymes and receptors, leading to inhibition or activation of specific biological processes. The oxazole ring can also interact with nucleophilic sites in biological molecules, contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

- 5-(3-Nitrophenyl)oxazole

- 5-(2-Nitrophenyl)oxazole

- 4,5-Diphenyloxazole

Comparison

5-(4-Nitrophenyl)oxazole is unique due to the position of the nitro group on the phenyl ring, which influences its reactivity and biological activity.

Biological Activity

5-(4-Nitrophenyl)oxazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound features a five-membered ring structure containing nitrogen and oxygen atoms, with a nitrophenyl group attached at the 5-position. Its molecular formula is , and it has a molecular weight of approximately 220.19 g/mol. The presence of the nitrophenyl group is significant for its biological activity, influencing its interaction with various biological targets.

The primary target of this compound is human carbonic anhydrase II (hCA II) . It acts as an isoform-selective inhibitor , impacting biochemical pathways related to carbon dioxide hydration and bicarbonate dehydration reactions. This inhibition results in a reduction of hCA II activity, which can have downstream effects on cellular metabolism and signaling pathways.

Antimicrobial Activity

This compound has been studied for its antimicrobial properties, showing effectiveness against various bacterial and fungal strains. Research indicates that it exhibits significant antibacterial activity with minimum inhibitory concentration (MIC) values comparable to standard antibiotics:

| Compound | MIC (µg/ml) | Target Organisms |

|---|---|---|

| This compound | 1.6 - 3.2 | Staphylococcus aureus, Escherichia coli, Candida albicans |

| Reference Drug (Ampicillin) | 0.5 - 2.0 | Various bacterial strains |

These findings suggest that this compound could be a promising candidate for developing new antimicrobial agents .

Anti-inflammatory and Anticancer Potential

In addition to its antimicrobial properties, this compound has been investigated for its potential anti-inflammatory and anticancer activities. Studies have indicated that derivatives of oxazole compounds can inhibit cell proliferation in various cancer cell lines, suggesting that they may be useful in cancer therapy .

Case Studies

- Antimicrobial Efficacy : In a study evaluating the antimicrobial effects of various oxazole derivatives, this compound demonstrated notable activity against Candida albicans and Escherichia coli. The compound showed MIC values significantly lower than those of traditional antifungal agents, indicating its potential as a new therapeutic option .

- Mechanistic Insights : Further research into the molecular mechanisms revealed that this compound could modulate cell signaling pathways involved in inflammation and apoptosis, providing insights into its therapeutic applications beyond mere antimicrobial activity .

Safety and Toxicity

While promising, the safety profile of this compound remains to be fully elucidated. Preliminary studies suggest that high doses may lead to cytotoxic effects in certain cell lines, warranting further investigation into dosage-dependent responses .

Future Directions

Research on this compound should focus on:

- Expanded Biological Testing : Further exploration of its efficacy against a broader range of pathogens.

- Mechanistic Studies : Detailed investigations into its molecular interactions with biological targets.

- Formulation Development : Investigating potential formulations for clinical use.

Properties

IUPAC Name |

5-(4-nitrophenyl)-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O3/c12-11(13)8-3-1-7(2-4-8)9-5-10-6-14-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJFHVOMPLSSUEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CN=CO2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30371811 | |

| Record name | 5-(4-Nitrophenyl)oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30371811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1014-23-9 | |

| Record name | 5-(4-Nitrophenyl)oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30371811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(4-NITROPHENYL)-1,3-OXAZOLE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.